molecular formula C19H21N3O4 B5136781 2-(3-Methylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone

2-(3-Methylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone

Cat. No.: B5136781
M. Wt: 355.4 g/mol
InChI Key: SSNNIEJOWLQBMR-UHFFFAOYSA-N
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Description

2-(3-Methylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone typically involves the following steps:

    Formation of the 3-Methylphenoxy Intermediate: This can be achieved by reacting 3-methylphenol with an appropriate alkylating agent under basic conditions.

    Coupling with Piperazine: The 3-methylphenoxy intermediate is then reacted with 4-(4-nitrophenyl)piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amine group.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Reduction of Nitro Group: 2-(3-Methylphenoxy)-1-[4-(4-aminophenyl)piperazin-1-yl]ethanone.

    Substitution Reactions: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Methylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it interacts with receptors, it may modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methylphenoxy)-1-[4-(4-aminophenyl)piperazin-1-yl]ethanone: Similar structure but with an amine group instead of a nitro group.

    2-(3-Methylphenoxy)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

2-(3-Methylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone is unique due to the presence of both the nitro group and the piperazine ring, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(3-methylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-15-3-2-4-18(13-15)26-14-19(23)21-11-9-20(10-12-21)16-5-7-17(8-6-16)22(24)25/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNNIEJOWLQBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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